molecular formula C38H47NO11 B12504490 3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid

3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid

Cat. No.: B12504490
M. Wt: 693.8 g/mol
InChI Key: XCCRAOPQCACRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid involves several steps:

    Formation of the core structure: The initial step involves the reaction of 3,4-dimethoxyphenylpropanoic acid with appropriate reagents to form the core structure.

    Introduction of the piperidine ring: The piperidine ring is introduced through a series of reactions involving piperidine and other intermediates.

    Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group is attached to the core structure using specific reagents and conditions.

    Final assembly: The final step involves the coupling of the intermediate products to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylpropanoic acid: A simpler compound with similar methoxy groups.

    3,4,5-Trimethoxyphenylpropanoic acid: Another related compound with additional methoxy groups.

    3,4-Dimethoxycinnamic acid: A compound with a similar aromatic structure but different functional groups.

Uniqueness

3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid is unique due to its complex structure, which includes multiple methoxy groups, a piperidine ring, and a phenoxyacetic acid moiety

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCRAOPQCACRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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